molecular formula C16H12ClFO3 B1328064 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone CAS No. 898760-60-6

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Cat. No. B1328064
CAS RN: 898760-60-6
M. Wt: 306.71 g/mol
InChI Key: GRMYAVXVDYPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzophenone with a 2-chloro-4-fluoro substitution on one phenyl ring and a 1,3-dioxolane group on the other . Benzophenones are often used in organic chemistry as a photoinitiator, a fragrance enhancer, and a UV absorber .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected by a carbonyl group (C=O), with a 2-chloro-4-fluoro substitution on one phenyl ring and a 1,3-dioxolane group on the other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzophenones can undergo reactions such as reduction, oxidation, and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds tend to have moderate to high boiling points and are often solids at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Analysis : This compound is synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, used in studying molecular geometry and chemical reactivity. Detailed spectral analysis and quantum chemical studies reveal insights into its molecular structure and reactivity (Satheeshkumar et al., 2017).
  • Chemical Properties : Vibrational assignment of spectral data and thermodynamic properties of 2-chloro-4-fluorobenzophenone were explored using Density Functional Theory (DFT) calculations, providing essential information on its potential applications in various fields (Chaitanya et al., 2011).

Applications in Polymer Science

  • Polymer Synthesis : The compound was used in synthesizing sulfonated poly(4'-phenyl-2,5-benzophenone) oligomers. These copolymers exhibit potential for applications in proton exchange membranes, showing promising properties for fuel cell technologies (Ghassemi et al., 2004).

Pharmaceutical Research

  • Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized using this compound, have shown potential anticancer activity. This highlights its relevance in the development of new therapeutic agents (Cortez-Maya et al., 2012).

Analytical Chemistry

  • Photo-degradation Study : The compound's photo-degradation behavior was analyzed, providing insights into its stability and decomposition pathways under light exposure. Such studies are crucial for understanding the behavior of pharmaceutical compounds under various conditions (Wu et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if used as a photoinitiator, the compound would absorb UV light and generate reactive species that can initiate a polymerization reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various applications such as in the development of new materials, pharmaceuticals, or chemical processes .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMYAVXVDYPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645129
Record name (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-60-6
Record name (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.